5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a piperazine ring, and a hydroxyethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine ring and the hydroxyethyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the growth of cancer cells, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also have diverse biological activities and are used in various therapeutic applications.
Coumarin derivatives: Coumarins are structurally related to chromen-2-ones and have a wide range of biological activities.
Uniqueness
What sets 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the piperazine ring and the hydroxyethyl group enhances its solubility, stability, and bioavailability, making it a promising candidate for further research and development.
Biological Activity
5-Hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and research findings related to its pharmacological properties.
Structural Characteristics
The compound belongs to the chromone family, characterized by a benzopyranone structure. Its unique features include:
- Hydroxyl Group : The presence of a hydroxyl group at the 5-position contributes to its reactivity and potential for hydrogen bonding.
- Piperazine Moiety : The piperazine ring is known for its role in various pharmacological activities, including acting as a central nervous system agent.
- Methyl Substituent : The methyl group at the 7-position may influence lipophilicity and biological activity.
Anticancer Properties
Preliminary studies indicate that similar chromone derivatives exhibit significant anticancer activity. For instance, chromones have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression .
Neuroprotective Effects
Research has shown that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions and offering protective effects against neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Compounds containing piperazine structures have demonstrated antimicrobial properties against various pathogens. The interaction between the piperazine moiety and microbial targets suggests a mechanism of action that disrupts cellular processes, making these compounds candidates for further development in antibiotic therapies .
Research Findings and Case Studies
A variety of studies have investigated the biological activity of chromone derivatives, including:
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative damage in cells, contributing to its protective effects.
Properties
IUPAC Name |
5-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-8-14(21)17-13(10-16(22)23-15(17)9-12)11-19-4-2-18(3-5-19)6-7-20/h8-10,20-21H,2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELUQSZGKSJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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